molecular formula C13H19Cl2NO B602179 2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride CAS No. 1049718-72-0

2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride

Cat. No. B602179
M. Wt: 276.20
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride, which is also known as 2-TBCP, is a synthetic organic compound that has been extensively studied for its biochemical and physiological effects. This compound has a wide range of applications in scientific research, as it can be used to study the mechanism of action and biochemical and physiological effects of various drugs, as well as to develop new drugs. It is also used in laboratory experiments to study the effects of drugs on biological systems.

Scientific Research Applications

  • Molecular Docking and Spectroscopy Studies :

    • Sevvanthi et al. (2018) conducted a study on a molecule closely related to 2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one, optimized using density functional theory (DFT). They analyzed its reactivity, molecular electrostatic potential, and frontier molecular orbitals. The study revealed the inhibitory nature of the molecule with respect to adrenaline uptake, which could be significant for central nervous system drug discovery (Sevvanthi, Muthu, & Raja, 2018).
  • Pharmacokinetic Modeling in Brain and Plasma :

    • Cremers et al. (2016) developed a pharmacokinetic model for bupropion, a compound structurally similar to 2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride, and its metabolite in rats. The model described blood-brain barrier transport, highlighting the importance of such compounds in understanding drug distribution within the brain (Cremers, Flik, Folgering, Rollema, & Stratford, 2016).
  • Photocatalytic Transformation Studies :

    • A study by Sakkas et al. (2007) explored the photocatalytic transformation of salbutamol, a derivative of 2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride, under simulated solar irradiation. This research is pivotal in understanding the environmental impact and degradation pathways of such compounds (Sakkas, Calza, Medana, Villioti, Baiocchi, Pelizzetti, & Albanis, 2007).
  • Electrochemical Study of Stable N-alkoxyarylaminyl Radicals :

    • Miura and Muranaka (2006) conducted an electrochemical study on compounds related to 2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride. This research contributes to understanding the electrochemical properties of such compounds, which can be crucial for developing new materials and drugs (Miura & Muranaka, 2006).
  • Spectroscopic Characterization and Crystal Structures :

    • Kuś et al. (2016) characterized two cathinone derivatives, providing crucial data for their identification. This type of research is essential for the analytical characterization of compounds similar to 2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

properties

IUPAC Name

2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10;/h5-9,15H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJAXLCGRQSHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride

CAS RN

1049718-72-0
Record name 2-(tert-Butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1049718720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(TERT-BUTYLAMINO)-4'-CHLOROPROPIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494RAT7WFT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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